molecular formula C21H18N2O3S B2559644 5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine CAS No. 338960-64-8

5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine

Cat. No. B2559644
CAS RN: 338960-64-8
M. Wt: 378.45
InChI Key: VOQSKYFHLOAUCD-OEAKJJBVSA-N
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Description

5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine, commonly known as MBP, is a potent and selective inhibitor of the enzyme microsomal prostaglandin E synthase-1 (mPGES-1). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.

Scientific Research Applications

Anticancer Potential

The compound’s unique structure suggests potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it demonstrated strong activity against HepG2 cells and moderate effects on MCF-7 cells. Further studies are needed to explore its mechanisms of action and optimize its efficacy .

Antioxidant Activity

The compound has shown remarkable antioxidant activity, particularly when evaluated using the ABTS assay. Its radical-scavenging properties make it a candidate for further investigation in the context of oxidative stress-related diseases .

Hydrazine Derivatives

Compound 2, a precursor, reacts with hydrazine to yield 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine. This behavior opens avenues for designing hydrazine-based derivatives with potential applications in drug development .

Pyridazine Derivatives

Through reactions with ethyl cyanoacetate, compound 2 forms 4-amino-1-(1H-benzo[d]imidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile. These pyridazine derivatives may have pharmacological relevance .

Bioactive Heterocycles

The compound’s synthesis involves novel heterocyclic structures. Investigating their biological activities could lead to the discovery of new drug candidates .

Molecular Docking Studies

In silico molecular docking studies revealed that the compound interacts favorably with specific amino acid residues (Arg184 and Lys179). These interactions stabilize the compound within binding pockets, suggesting potential therapeutic targets .

properties

IUPAC Name

[(E)-[6-(4-methylphenyl)sulfanylpyridin-3-yl]methylideneamino] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-15-6-9-19(10-7-15)27-20-11-8-16(13-22-20)14-23-26-21(24)17-4-3-5-18(12-17)25-2/h3-14H,1-2H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQSKYFHLOAUCD-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC=C(C=C2)C=NOC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=NC=C(C=C2)/C=N/OC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine

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